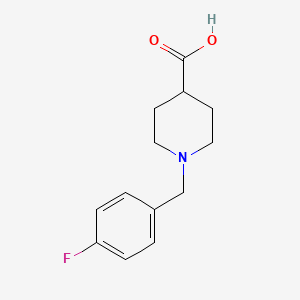

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJJEFFBTUTEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405144 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-25-9 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution of Piperidine-4-carboxylic Acid or Ester

- Starting Materials : Piperidine-4-carboxylic acid or ethyl piperidine-4-carboxylate and 4-fluorobenzyl chloride.

- Reaction Type : Nucleophilic substitution at the nitrogen atom of the piperidine ring.

- Catalysts/Bases : Potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate substitution.

- Solvents : Ethanol, acetonitrile, or other polar aprotic solvents.

- Conditions : Reflux for several hours (typically 6–24 hours) to ensure complete conversion.

This method is widely used due to its straightforward approach and availability of starting materials.

Ester Hydrolysis (If Ester Intermediate Used)

- After alkylation, the ethyl ester group is hydrolyzed under controlled basic or acidic conditions to yield the free carboxylic acid.

- Typical Conditions : Saponification with NaOH in aqueous ethanol at 0–5 °C to avoid overhydrolysis.

- Workup : Acidification to pH 3–4 to precipitate the carboxylic acid, followed by filtration and drying.

Industrial and Optimized Processes

Continuous Flow Synthesis

Environmentally Friendly Modifications

- Avoidance of large volumes of organic solvents such as dichloromethane or isopropanol.

- Use of aqueous media and milder reaction conditions to reduce environmental impact.

- Optimization of reaction times and temperatures to improve efficiency and reduce costs.

Related Synthetic Methodologies from Patents and Literature

While direct preparation methods for 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid are limited in patents, related piperidine derivatives provide insight into synthetic strategies:

- A patent describes preparation of 1-benzyl-4-anilinopiperidine-4-carboxylic acid via cyanohydrin formation from 1-benzyl-4-piperidone, followed by hydrolysis and crystallization steps. Although this involves different substituents, the multi-step approach with base catalysis, acid hydrolysis, and crystallization is relevant for complex piperidine carboxylic acids.

- Synthesis of 4-(4'-fluorophenyl)-piperidines involves reduction and substitution reactions starting from ethyl cyanoacetate and ethyl 4-nitrocinnamate, highlighting the use of functional group interconversions and catalytic reductions in piperidine chemistry.

Data Tables Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

- Reaction Efficiency : Use of bases like potassium carbonate ensures efficient deprotonation of the piperidine nitrogen, facilitating nucleophilic attack on the benzyl chloride.

- Purity Control : Post-reaction purification by recrystallization or chromatography is critical to remove unreacted starting materials and side products.

- Environmental Considerations : Recent patents emphasize minimizing organic solvent use and employing aqueous acidic or basic media for hydrolysis and crystallization steps to reduce environmental impact.

- Continuous Flow Advantages : Industrial synthesis benefits from continuous flow reactors that allow precise control over reaction parameters, improving reproducibility and scalability.

Summary Table of Key Compounds and Intermediates

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Step |

|---|---|---|---|---|

| This compound | 193538-25-9 | C13H16FNO2 | 237.27 | Nucleophilic substitution + hydrolysis |

| Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate | 193538-24-8 | C15H20FNO2 | 265.32 | Alkylation of ethyl piperidine-4-carboxylate ester |

| 1-Benzyl-4-anilinopiperidine-4-carboxylic acid (related) | - | - | - | Cyanohydrin formation, hydrolysis, crystallization |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has highlighted the effectiveness of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid derivatives against various viral infections, particularly influenza A viruses. A study identified a class of N-benzyl-4,4-disubstituted piperidines, including fluorinated analogues, demonstrating potent inhibitory activity against H1N1 subtype influenza viruses. The mechanism involves interference with hemagglutinin-mediated membrane fusion, critical for viral entry into host cells .

Anticancer Potential

The compound's derivatives have shown promise in anticancer research. Investigations into their effects on cancer cell lines indicate that modifications to the piperidine structure can enhance cytotoxicity against specific tumor types. For instance, certain analogues have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a pathway for developing novel anticancer therapies .

Neuropharmacological Effects

The piperidine scaffold is well-regarded for its neuropharmacological properties. Compounds derived from this compound have been studied for their potential to act as inhibitors of neurotransmitter reuptake mechanisms, which could lead to therapeutic applications in treating mood disorders and anxiety .

Data Table: Summary of Biological Activities

| Activity | Target | Effectiveness | Reference |

|---|---|---|---|

| Antiviral | Influenza A H1N1 | Low µM activity | |

| Anticancer | Various cancer cell lines | Induces apoptosis | |

| Neuropharmacological | Neurotransmitter systems | Potential inhibitor |

Case Study 1: Influenza Virus Inhibition

A pivotal study utilized a library of piperidine-based compounds to evaluate their antiviral properties against influenza A viruses. The fluorinated analogue of this compound emerged as a leading candidate due to its low effective concentration (EC50) and favorable cytotoxicity profile. The compound was shown to bind specifically to hemagglutinin, blocking viral fusion and entry into host cells .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, derivatives of this compound were synthesized and screened against various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxic effects compared to unmodified piperidines. This study underscores the importance of structural modifications in optimizing biological activity against cancer .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride

- Substituent : Bromine (Br) at the 4-position of the benzyl group.

- Molecular Formula: C₁₃H₁₇BrClNO₂ .

- Higher molecular weight (367.64 g/mol vs. ~255.28 g/mol for the fluoro compound) may affect solubility and pharmacokinetics .

1-(4-Chloro-benzyl)-piperidine-4-carboxylic acid

- Substituent : Chlorine (Cl) at the 4-position.

- Molecular Formula: C₁₃H₁₆ClNO₂ (derived from ).

- Key Differences :

1-(2-Chlorobenzoyl)-piperidine-4-carboxylic acid

- Substituent : 2-Chlorobenzoyl group (ester linkage).

- Molecular Formula: C₁₃H₁₄ClNO₃ .

- Key Differences :

Functional Group Modifications on the Piperidine Ring

4-(Fmoc-amino)-1-(4-fluoro-benzyl)-piperidine-4-carboxylic acid

- Modification: Fmoc-protected amino group at the 4-position.

- Molecular Formula : C₂₈H₂₈FN₂O₄ .

- Key Differences :

1-Benzyl-4-anilino-piperidine-4-carboxylic acid

- Modification: Anilino group at the 4-position.

- Molecular Formula : C₁₉H₂₂N₂O₂ (hydrochloride salt: C₁₉H₂₂N₂O₂·HCl) .

- Key Differences: The anilino group introduces a secondary amine, altering hydrogen-bonding capacity and basicity. This structural motif is associated with analgesic and antipsychotic activities in preclinical studies .

Substituted Benzyl Derivatives

1-(4-Fluoro-3-methoxybenzyl)-piperidine-4-carboxylic acid hydrochloride

- Substituents : Fluoro and methoxy groups on the benzyl ring.

- Molecular Formula: C₁₄H₁₉ClFNO₃ .

- Key Differences :

1-(3-Fluoro-4-methylbenzyl)-piperidine-4-carboxylic acid hydrochloride

- Substituents : Fluoro and methyl groups.

- Molecular Formula: C₁₄H₁₉ClFNO₂ .

- Key Differences: Methyl group adds steric bulk without significantly altering electronic properties. Potential applications in targeting peripheral tissues due to reduced CNS penetration compared to non-methylated analogs .

Comparative Analysis Table

Actividad Biológica

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorobenzyl group, has been investigated for various therapeutic applications, including its roles in antiviral and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 235.26 g/mol. The structure features a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of piperidine compounds can inhibit viral replication. For instance, certain analogs have demonstrated activity against influenza viruses and coronaviruses, suggesting potential as antiviral agents .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Viral Proteases : Some studies suggest that compounds similar to this piperidine derivative can inhibit viral proteases, which are crucial for viral replication. For example, they may interact with the main protease (Mpro) of SARS-CoV-2, although the inhibition potency varies among different analogs .

- Induction of Apoptosis : In cancer models, the compound has been shown to activate apoptotic pathways. It may influence the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival and increased apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity Against Influenza : A study evaluated various piperidine derivatives for their antiviral properties against influenza A/H1N1. The fluorinated analogs showed promising results, indicating that modifications at the benzyl position could enhance efficacy .

- Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal carcinoma cells revealed that this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to standard chemotherapy agents like bleomycin .

Q & A

Basic: What are the standard synthetic routes for 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid?

Methodological Answer:

A common approach involves ester hydrolysis of a precursor. For example, ethyl esters of piperidine-carboxylic acid derivatives can be hydrolyzed under alkaline conditions (e.g., NaOH in aqueous EtOH), followed by acidification (HCl) to precipitate the carboxylic acid . For this compound, intermediates like 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate esters could be synthesized via nucleophilic substitution or coupling reactions, similar to methods described for structurally related compounds . Key steps include:

- Ester Hydrolysis : Reaction with NaOH (5N) at room temperature for 24 hours.

- Acidification : Adjust pH to 3–4 with HCl to isolate the product.

- Purification : Recrystallization or column chromatography for purity >90% .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization typically involves:

- NMR Spectroscopy : and NMR (e.g., DMSO-d) to confirm the piperidine ring, fluorobenzyl substituent, and carboxylic acid proton. Peaks at δ ~7.4–8.1 ppm correspond to aromatic protons, while δ ~2.5–4.0 ppm reflect piperidine and methylene groups .

- IR Spectroscopy : Stretching frequencies for -COOH (~1687–1730 cm) and aromatic C-F bonds (~1200–1250 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for related compounds) .

Basic: What methods ensure purity assessment in academic settings?

Methodological Answer:

- Elemental Analysis : Confirms C, H, N, and S content (e.g., deviations <0.4% from theoretical values) .

- HPLC/GC : Detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting ranges (e.g., 162–163°C for analogous compounds) indicate high purity .

Advanced: How can synthesis yield be optimized for this compound?

Methodological Answer:

- Catalyst Use : Palladium catalysts (e.g., Pd(OAc)) and ligands (tert-butyl XPhos) enhance coupling efficiency in multi-step syntheses .

- Reaction Conditions : Elevated temperatures (40–100°C) and inert atmospheres minimize side reactions .

- Workup Optimization : Sequential filtrations and solvent selection (e.g., tert-butanol) improve recovery .

Advanced: What are the stability and storage considerations?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .

- Handling : Use desiccants to avoid moisture absorption, which can degrade the carboxylic acid group .

Advanced: How are analytical challenges like impurity profiling addressed?

Methodological Answer:

- LC-MS/MS : Identifies trace impurities (e.g., unreacted esters or sulfonamide byproducts) via fragmentation patterns .

- TLC Monitoring : Tracks reaction progress using silica plates and visualizing agents (e.g., ninhydrin) .

Advanced: What biological activities are associated with this compound?

Methodological Answer:

Piperidine-carboxylic acid derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions in active sites . Specific modifications, such as fluorobenzyl groups, enhance lipophilicity and target binding .

Advanced: How is computational modeling applied to study its interactions?

Methodological Answer:

- Docking Studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., carbonic anhydrase) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents .

Advanced: How to resolve contradictions in reported data (e.g., purity or yield)?

Methodological Answer:

- Reproducibility Checks : Validate methods using independent techniques (e.g., NMR vs. elemental analysis) .

- Batch Analysis : Compare multiple syntheses under controlled conditions to identify variability sources (e.g., catalyst lot differences) .

Advanced: What derivatization strategies expand its research applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.